molecular formula C16H25Cl2NO B14729915 2-(Dibutylamino)-1-(3,4-dichlorophenyl)ethanol CAS No. 5402-86-8

2-(Dibutylamino)-1-(3,4-dichlorophenyl)ethanol

Cat. No.: B14729915
CAS No.: 5402-86-8
M. Wt: 318.3 g/mol
InChI Key: LNBBLOQMJRYBSZ-UHFFFAOYSA-N
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Description

2-(Dibutylamino)-1-(3,4-dichlorophenyl)ethanol is an organic compound characterized by the presence of a dibutylamino group and a dichlorophenyl group attached to an ethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dibutylamino)-1-(3,4-dichlorophenyl)ethanol typically involves the reaction of 3,4-dichlorophenylacetonitrile with dibutylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Dibutylamino)-1-(3,4-dichlorophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dibutylamino group or the dichlorophenyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(Dibutylamino)-1-(3,4-dichlorophenyl)ethanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Dibutylamino)-1-(3,4-dichlorophenyl)ethanol exerts its effects involves interactions with specific molecular targets and pathways. The dibutylamino group and the dichlorophenyl group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Diethylamino)-1-(3,4-dichlorophenyl)ethanol
  • 2-(Dimethylamino)-1-(3,4-dichlorophenyl)ethanol
  • 2-(Dipropylamino)-1-(3,4-dichlorophenyl)ethanol

Uniqueness

2-(Dibutylamino)-1-(3,4-dichlorophenyl)ethanol is unique due to the presence of the dibutylamino group, which imparts distinct chemical and biological properties compared to its analogs. The size and hydrophobicity of the dibutylamino group can influence the compound’s solubility, reactivity, and interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

5402-86-8

Molecular Formula

C16H25Cl2NO

Molecular Weight

318.3 g/mol

IUPAC Name

2-(dibutylamino)-1-(3,4-dichlorophenyl)ethanol

InChI

InChI=1S/C16H25Cl2NO/c1-3-5-9-19(10-6-4-2)12-16(20)13-7-8-14(17)15(18)11-13/h7-8,11,16,20H,3-6,9-10,12H2,1-2H3

InChI Key

LNBBLOQMJRYBSZ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CC(C1=CC(=C(C=C1)Cl)Cl)O

Origin of Product

United States

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